![molecular formula C12H15BrO2 B3181609 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid CAS No. 948552-52-1](/img/structure/B3181609.png)
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid
Übersicht
Beschreibung
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid, also known as Bempedoic acid, is a novel drug that has been developed to lower cholesterol levels in the human body. It is an inhibitor of ATP citrate lyase, which is a key enzyme in the cholesterol synthesis pathway.
Wirkmechanismus
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid works by inhibiting ATP citrate lyase, which is a key enzyme in the cholesterol synthesis pathway. By inhibiting this enzyme, 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid reduces the production of cholesterol in the liver and increases the clearance of LDL cholesterol from the blood.
Biochemical and Physiological Effects:
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid has been shown to significantly reduce LDL cholesterol levels in patients with hypercholesterolemia. It also reduces the levels of other lipids such as triglycerides and non-HDL cholesterol. 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid has been found to be well-tolerated with no serious adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid is a useful tool for studying the cholesterol synthesis pathway and its regulation. It can be used to investigate the role of ATP citrate lyase in cholesterol synthesis and to study the effects of inhibiting this enzyme. However, the synthesis of 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid. One area of interest is the use of 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid in combination with other lipid-lowering drugs such as statins. Another area of interest is the investigation of the long-term effects of 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid on cardiovascular outcomes. Additionally, further research is needed to investigate the potential use of 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid in other conditions such as non-alcoholic fatty liver disease.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid has been extensively studied for its potential use in the treatment of hypercholesterolemia. In a phase III clinical trial, 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid was shown to significantly reduce LDL cholesterol levels in patients with hypercholesterolemia who were already taking statins. 2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid acid was also found to be well-tolerated with no serious adverse effects reported.
Eigenschaften
IUPAC Name |
2-[4-(2-bromoethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15)10-5-3-9(4-6-10)7-8-13/h3-6H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNMZYDZRRMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCBr)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-broMoethyl)phenyl)-2-Methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.